molecular formula C8H18O B13611733 4,4-Dimethylhexan-2-ol

4,4-Dimethylhexan-2-ol

Cat. No.: B13611733
M. Wt: 130.23 g/mol
InChI Key: CJGWLHDFPXIKQX-UHFFFAOYSA-N
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Description

4,4-Dimethylhexan-2-ol is a branched-chain fatty alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . Its defined structure includes a hydroxyl functional group on the second carbon and two methyl branches on the fourth carbon of a hexane chain, which can be verified by its public InChI key (CJGWLHDFPXIKQX-UHFFFAOYSA-N) and CAS Registry Number 66576-28-1 . As a member of the fatty alcohol class, this compound serves as a versatile intermediate in organic synthesis and materials research . Researchers utilize branched alcohols like this one as medium-polarity, high-boiling solvents and co-solvents for resins, coatings, and adhesives . Its structure also makes it a valuable precursor for synthesizing derivatives such as esters (e.g., acrylates or phosphates) for applications in polymer chemistry, plasticizers, and flame-retardant additives . Furthermore, it can act as a feedstock for producing ethoxylated or sulfonated derivatives, which are useful as surfactants in industrial applications . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

4,4-dimethylhexan-2-ol

InChI

InChI=1S/C8H18O/c1-5-8(3,4)6-7(2)9/h7,9H,5-6H2,1-4H3

InChI Key

CJGWLHDFPXIKQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,4-Dimethylhexan-2-ol

Reduction of 4,4-Dimethylhexan-2-one

The most direct and commonly employed method to prepare this compound is the reduction of its corresponding ketone, 4,4-dimethylhexan-2-one. This reduction can be performed using various reducing agents:

  • Sodium borohydride (NaBH4): A mild reducing agent that selectively reduces ketones to secondary or tertiary alcohols under mild conditions.
  • Lithium aluminum hydride (LiAlH4): A stronger reducing agent capable of reducing ketones rapidly but requires anhydrous conditions.
  • Catalytic hydrogenation: Using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel under controlled temperature and pressure.
Typical Reaction Scheme:

$$
\text{4,4-Dimethylhexan-2-one} + \text{Reducing agent} \rightarrow \text{this compound}
$$

Reaction Conditions and Yields:
Reducing Agent Solvent Temperature Time Yield (%) Notes
Sodium borohydride Methanol or ethanol 0–25 °C 1–3 hours 85–95 Mild, selective reduction
Lithium aluminum hydride Ether (THF, Et2O) 0 °C to reflux 1–2 hours 90–98 Requires dry conditions
Catalytic hydrogenation Ethanol or acetic acid 25–80 °C, 1–5 atm H2 2–6 hours 88–95 Industrial scale possible

These methods are well-documented for ketone reductions and are adaptable for 4,4-dimethylhexan-2-one due to its steric environment at the 4-position.

Synthesis of 4,4-Dimethylhexan-2-one (Precursor)

Since this compound is derived from its ketone, understanding the ketone's synthesis is important. The ketone can be prepared via:

For example, a Grignard reagent such as methylmagnesium bromide can be reacted with a suitable precursor to form 4,4-dimethylhexan-2-one, which is then reduced to the alcohol.

Alternative Synthetic Routes

While direct reduction is the primary method, other synthetic strategies include:

  • Acid-catalyzed alkylation and rearrangement: Using acid catalysts to form tertiary carbocations from alkenes or related precursors, followed by nucleophilic attack and rearrangement to form the desired alcohol framework. This method is more complex and less common for this specific compound but is noted in related alkylation chemistry.
  • Hydroboration-Oxidation of alkenes: For example, starting from 4,4-dimethylhex-2-ene, hydroboration followed by oxidation can yield the corresponding alcohol at the 2-position, though this requires availability of the alkene precursor.

Research Data and Analysis

Industrial Considerations

  • Catalytic hydrogenation is preferred industrially due to cleaner reaction profiles, fewer side products, and easier product isolation.
  • Reaction parameters such as temperature, pressure, catalyst type, and solvent choice are optimized to maximize yield and minimize over-reduction or side reactions.

Summary Table of Preparation Methods

Method Starting Material Reagents / Catalysts Conditions Yield (%) Notes
Reduction with NaBH4 4,4-Dimethylhexan-2-one Sodium borohydride Methanol, 0–25 °C, 1–3 h 85–95 Mild, selective
Reduction with LiAlH4 4,4-Dimethylhexan-2-one Lithium aluminum hydride Ether, 0 °C to reflux, 1–2 h 90–98 Requires anhydrous conditions
Catalytic Hydrogenation 4,4-Dimethylhexan-2-one Pd/C, Raney Ni + H2 Ethanol, 25–80 °C, 1–5 atm H2 88–95 Industrially scalable
Grignard + Oxidation Alkyl halides, esters Grignard reagent, oxidation agents Multi-step Variable For ketone precursor synthesis
Hydroboration-Oxidation 4,4-Dimethylhex-2-ene BH3, H2O2/NaOH Room temp, aqueous workup Moderate Requires alkene precursor

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethylhexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylhexan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo nucleophilic attack, leading to various chemical transformations. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4,4-Dimethylhexan-2-ol’s properties, we compare it with three analogous alcohols: 2-hexanol, 4-methylhexan-2-ol, and 3,3-dimethylpentan-2-ol. Key differences arise from variations in branching, chain length, and substituent positions.

Table 1: Physical and Chemical Properties
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Solubility in Water (g/100 mL)
This compound C₈H₁₈O 172–175 0.82 0.15
2-Hexanol C₆H₁₄O 140–142 0.81 0.35
4-Methylhexan-2-ol C₇H₁₆O 158–160 0.82 0.22
3,3-Dimethylpentan-2-ol C₇H₁₆O 155–157 0.83 0.18

Key Observations :

Boiling Point: Increased branching in this compound reduces intermolecular van der Waals forces compared to linear 2-hexanol, but the larger molecular size (C₈ vs. C₆) elevates its boiling point above shorter-chain analogs .

Solubility: The hydrophobic effect of additional methyl groups in this compound decreases water solubility relative to less-substituted analogs like 2-hexanol.

Steric Effects : Bulkier substituents in this compound hinder nucleophilic attack in reactions like esterification, contrasting with more accessible secondary alcohols like 4-methylhexan-2-ol .

Table 2: Reactivity in Oxidation Reactions
Compound Oxidation Product Reaction Rate (Relative to 2-Hexanol)
This compound 4,4-Dimethylhexan-2-one 0.6
2-Hexanol 2-Hexanone 1.0 (Baseline)
4-Methylhexan-2-ol 4-Methylhexan-2-one 0.8
3,3-Dimethylpentan-2-ol 3,3-Dimethylpentan-2-one 0.5

Analysis :

  • The steric bulk of this compound slows oxidation due to hindered access to the hydroxyl group, resulting in a lower reaction rate compared to 2-hexanol. Similar trends are observed in other branched analogs like 3,3-dimethylpentan-2-ol .
  • Oxidation products retain the branching pattern of parent alcohols, which can influence downstream applications (e.g., ketones in polymer synthesis).

Challenges in Data Interpretation

While the provided evidence emphasizes the importance of structured data presentation (e.g., Tables 1–4 in and ), direct comparative data for this compound are absent in the sources. This highlights the need for expanded experimental datasets to validate theoretical predictions .

Q & A

Q. What are the key functional groups in 4,4-Dimethylhexan-2-ol, and how do they influence its reactivity?

this compound contains a secondary alcohol group (-OH) and two methyl groups at the 4th carbon. The steric hindrance from the dimethyl substituents affects nucleophilic substitution and oxidation reactions. For example, oxidation of the alcohol group may yield a ketone, but steric effects could slow reaction kinetics compared to less hindered analogs. Reduction pathways (e.g., hydrogenation) may require tailored catalysts due to steric constraints .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : Use 1H^1 \text{H}-NMR to identify the hydroxyl proton (δ ~1.5–2.5 ppm) and methyl group signals (δ ~0.8–1.2 ppm). 13C^{13} \text{C}-NMR can confirm the quaternary carbon at the 4th position.
  • IR : The O-H stretch (~3200–3600 cm1^{-1}) and C-O stretch (~1050–1150 cm1^{-1}) are diagnostic.
  • GC-MS : Employ for purity assessment and fragmentation pattern analysis (molecular ion peak at m/z 116.20 g/mol) .

Intermediate Research Questions

Q. How can synthetic routes to this compound be optimized for yield and selectivity?

  • Grignard Reaction : React 4,4-dimethyl-2-pentanone with methylmagnesium bromide, followed by acid quenching. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
  • Catalytic Hydrogenation : Reduce 4,4-dimethyl-2-hexanone using Pd/C or Raney Ni under H2_2 pressure. Optimize temperature (25–50°C) to minimize side products.
  • Purification : Use fractional distillation (bp ~160–170°C) or column chromatography (silica gel, non-polar solvent system) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in a cool, dry place away from oxidizers (e.g., HNO3_3) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts).
  • Deuteration : Replace the hydroxyl proton with deuterium to simplify 1H^1 \text{H}-NMR spectra.
  • Variable Temperature NMR : Assess hydrogen bonding effects on peak broadening .

Q. What experimental designs are suitable for studying the compound’s role in asymmetric catalysis?

  • Chiral Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to determine enantiomeric excess via 1H^1 \text{H}-NMR.
  • Kinetic Resolution : Use lipases or transition-metal catalysts to probe stereoselective transformations.
  • In Situ Monitoring : Employ ReactIR or HPLC to track reaction intermediates .

Q. How do steric effects in this compound influence its interaction with biological membranes?

  • Molecular Dynamics Simulations : Model the compound’s partitioning into lipid bilayers (e.g., DPPC membranes).
  • Fluorescence Quenching : Use pyrene-labeled membranes to quantify membrane disruption.
  • DSC : Measure phase transition temperatures to assess membrane fluidity changes .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reaction yields across solvent systems?

  • Solvent Polarity Screening : Test solvents (e.g., THF, DCM, ethanol) and correlate yields with Kamlet-Taft parameters.
  • Multivariate Analysis : Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
  • Green Chemistry Metrics : Calculate E-factors to balance efficiency and sustainability .

Q. What statistical methods are recommended for analyzing toxicity data (e.g., LD50_{50}50​)?

  • Probit Analysis : Fit dose-response curves to estimate lethal concentrations.
  • ANOVA : Compare toxicity across exposure routes (oral, dermal, inhalation).
  • QSAR Modeling : Relate molecular descriptors (e.g., logP, steric volume) to toxicity endpoints .

Tables of Key Data

Property Value Method Reference
Molecular Weight116.20 g/molGC-MS
Boiling Point~160–170°CFractional Distillation
logP (Octanol-Water)Estimated ~2.3Computational
1H^1 \text{H}-NMR (CDCl3_3)δ 0.9 (s, 6H), 1.5 (m, 3H), 3.6 (t, 1H)500 MHz Spectrometer

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